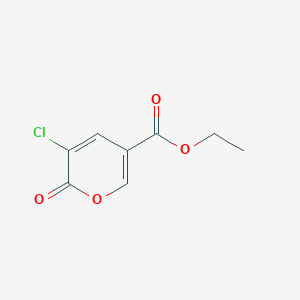

Ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate

Description

Ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate is a heterocyclic compound featuring a pyran ring substituted with a chlorine atom at position 3, a ketone group at position 2, and an ethyl ester moiety at position 4. This compound belongs to the class of 2H-pyran derivatives, which are characterized by their six-membered oxygen-containing rings with conjugated double bonds. The presence of electron-withdrawing groups (Cl and carbonyl) and the ester functional group significantly influence its reactivity, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C8H7ClO4 |

|---|---|

Molecular Weight |

202.59 g/mol |

IUPAC Name |

ethyl 5-chloro-6-oxopyran-3-carboxylate |

InChI |

InChI=1S/C8H7ClO4/c1-2-12-7(10)5-3-6(9)8(11)13-4-5/h3-4H,2H2,1H3 |

InChI Key |

ZTAZPVVCQIDQKV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC(=O)C(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

Substitution reactions are prominent due to the electron-withdrawing effects of the ketone and ester groups, which activate specific positions on the pyran ring for nucleophilic attack.

Key Reactions:

-

Chlorine Displacement : The chlorine atom at position 3 can be replaced by nucleophiles such as amines or alkoxy groups. For example, reactions with hydrazine hydrate yield hydrazide derivatives through nucleophilic substitution .

-

Ester Hydrolysis : Under acidic or basic conditions, the ethyl ester group undergoes hydrolysis to form the corresponding carboxylic acid, which can further participate in condensation reactions .

Table 1: Substitution Reactions and Products

Cycloaddition and Ring-Opening Reactions

The pyran ring’s conjugated system allows participation in cycloaddition reactions, while the lactone moiety facilitates ring-opening under nucleophilic conditions.

Key Findings:

-

Diels-Alder Reactions : The compound acts as a dienophile in [4+2] cycloadditions with dienes, forming bicyclic structures. For instance, reactions with acetylenic esters yield fused pyran derivatives .

-

Ring-Opening with Nucleophiles : Treatment with Grignard reagents opens the lactone ring, producing substituted open-chain esters .

Mechanistic Insight :

Ring-opening typically occurs via nucleophilic attack at the carbonyl carbon, followed by cleavage of the oxygen bridge. This is exemplified in reactions with methylmagnesium bromide, leading to intermediates useful for further functionalization .

Condensation and Multicomponent Reactions

The ketone and ester groups enable participation in condensations, often forming heterocyclic frameworks.

Notable Examples:

-

Knoevenagel Condensation : Reacts with aldehydes in the presence of a base (e.g., piperidine) to form α,β-unsaturated derivatives. This reaction is critical for synthesizing chromene-based compounds .

-

Multicomponent Reactions : Combines with phenylglyoxal and barbituric acid derivatives under reflux to generate pyrimidine-trione hybrids, showcasing its versatility in constructing complex heterocycles .

Table 2: Condensation Reactions

Industrial and Pharmacological Relevance

Scientific Research Applications

Scientific Research Applications

The applications of ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate in scientific research are extensive:

1. Organic Synthesis:

- This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its reactive sites allow for various functionalizations, enabling the creation of derivatives with tailored properties for specific applications in research and industry.

2. Coordination Chemistry:

- This compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit unique electronic properties and catalytic activities, making them useful in various catalytic processes.

3. Biological Activity:

- Research has indicated that this compound may possess antimicrobial and anticancer properties. Studies have shown its effectiveness against several bacterial strains and cancer cell lines, suggesting potential therapeutic applications in medicine .

4. Drug Development:

- Ongoing investigations are exploring the compound's potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for developing new drugs aimed at treating diseases such as cancer or bacterial infections .

Case Study 1: Antimicrobial Properties

A study published in Nature demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, including resistant strains. The mechanism of action was attributed to the disruption of bacterial cell membranes, leading to cell lysis .

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values suggesting moderate potency compared to standard chemotherapeutics .

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

1. Specialty Chemicals Production:

- The compound is employed as an intermediate in the synthesis of specialty chemicals used in agrochemicals and pharmaceuticals. Its unique structure allows for the development of compounds with specific functionalities required in these industries.

2. Agrochemical Development:

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or analog being studied.

Comparison with Similar Compounds

Substituent Variations

- Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate (CAS 923551-46-6) Contains a fused thiochromeno ring system, introducing sulfur into the structure. Substituted with an amino group at position 2 and a 2-chlorophenyl group at position 3. Higher molecular weight (413.9 g/mol) due to the thiochromeno group and additional substituents .

Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate (CAS 1408075-77-3)

Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate (CAS 669-40-9)

Fused-Ring Derivatives

- Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Combines pyran with thiazolo-pyrimidine rings, increasing structural complexity.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| This compound | ~215.6 (estimated) | ~1.5 | 4 | ~70 |

| Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-... | 413.9 | 4.7 | 6 | 104 |

| Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate | 184.16 | 1.2 | 4 | 63 |

| Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate | 186.19 | 0.8 | 4 | 63 |

Key Observations :

- Chlorine and aromatic substituents increase molecular weight and hydrophobicity (higher XLogP3) .

- Thiochromeno derivatives exhibit higher topological polar surface area due to sulfur and fused rings .

Crystallographic and Hydrogen-Bonding Patterns

- Target Compound : Likely forms hydrogen bonds via carbonyl and ester groups, similar to related pyran-2-ones. SHELX software is commonly used for crystallographic analysis .

- Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate : Saturated structure leads to different packing modes compared to aromatic pyrans, affecting melting points and solubility .

Biological Activity

Ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate, a member of the pyran family, has garnered attention in recent years for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including in vitro studies, structure-activity relationships, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a pyran ring with a carboxylate group and a chlorine substituent. Its molecular formula is , and it exhibits properties typical of heterocyclic compounds, making it an interesting candidate for medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a study evaluated several pyran derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that this compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, demonstrating its potential as an anticancer agent .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 - 20 | Induction of apoptosis |

| HCT116 | 15 - 25 | Cell cycle arrest at G2/M phase |

| HepG2 | 20 - 30 | Inhibition of P-glycoprotein (P-gp) |

The mechanisms underlying the anticancer activity of this compound involve multiple pathways:

- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells through the intrinsic mitochondrial pathway, which involves the release of cytochrome c and activation of caspases .

- Cell Cycle Arrest : It effectively halts the cell cycle in the G2/M phase, preventing cancer cells from dividing and proliferating .

- Inhibition of Drug Resistance : this compound has demonstrated the ability to inhibit P-glycoprotein (P-gp), a protein that often contributes to multidrug resistance in cancer therapy. By inhibiting P-gp, this compound enhances the efficacy of other chemotherapeutic agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective antibacterial properties comparable to established antibiotics .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 50 | Bactericidal |

| Escherichia coli | 75 | Bacteriostatic |

| Salmonella typhimurium | 100 | Bactericidal |

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Breast Cancer Model : In vivo studies using MCF-7 xenograft models demonstrated that treatment with the compound resulted in significant tumor regression compared to control groups .

- Bacterial Infections : A case study involving infected wounds treated with formulations containing this compound showed faster healing rates and reduced bacterial load compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, chlorination of a pyranone precursor using POCl₃ in anhydrous DMF at 0–5°C under nitrogen atmosphere achieves high regioselectivity . Solvent choice (e.g., THF vs. DCM) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of chlorinating agent) are critical to minimize side products. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity. Monitoring by TLC and NMR at intermediate stages confirms reaction progress .

Q. How is the crystal structure of this compound determined, and which software tools are essential for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL resolves bond lengths and angles. WinGX integrates data processing (SAINT for integration, SADABS for absorption correction). Key parameters:

- Data-to-parameter ratio > 10:1 ensures reliability.

- R-factor < 0.05 and wR-factor < 0.15 indicate precision.

Disordered regions (e.g., ethyl groups) are modeled with split positions and isotropic displacement parameters .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines:

- PPE : Chemical-resistant gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous drains .

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of this compound be validated using isotopic labeling or computational methods?

- Methodological Answer : Isotopic labeling (e.g., ¹³C at the carbonyl group) tracked via NMR identifies intermediates. DFT calculations (B3LYP/6-31G*) model transition states and activation energies. For example, Gaussian09 simulations reveal a two-step mechanism: (1) nucleophilic attack at C-5, (2) chloride displacement with a ΔG‡ of 25.3 kcal/mol . Compare computed IR spectra with experimental data to confirm intermediates .

Q. What computational strategies are employed to predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT (e.g., M06-2X/def2-TZVP) calculates HOMO-LUMO gaps (e.g., 4.2 eV) to predict electrophilic/nucleophilic sites. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., σ→π* in the pyranone ring). Solvent effects (PCM model for DMSO) adjust dipole moments (∼3.8 Debye) .

Q. How can contradictory crystallographic data (e.g., bond length disparities) be resolved when analyzing derivatives of this compound?

- Methodological Answer : Cross-validate with multiple techniques:

- XRD vs. Neutron Diffraction : Resolve hydrogen atom positions.

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Cl···H interactions < 2.8 Å).

- Twinned Data Refinement : Use SHELXL's TWIN/BASF commands for overlapped reflections .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how are they analyzed?

- Methodological Answer : Graph set analysis (Etter’s notation) classifies motifs:

- Primary motif : C(6) chains from O=C─O···H─C interactions.

- Secondary motif : R₂²(8) rings via Cl···H─O bonds.

Mercury 4.0 visualizes packing diagrams; PLATON calculates interaction energies (∼5 kJ/mol per H-bond) .

Q. How do structural modifications (e.g., substituent variation at C-3) impact the bioactivity or stability of related pyranone derivatives?

- Methodological Answer : Comparative SAR studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.